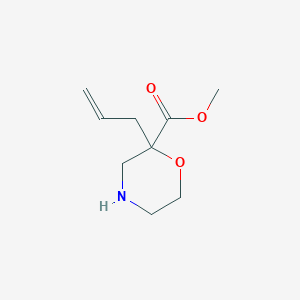

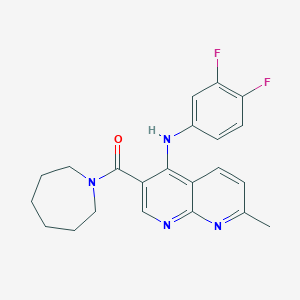

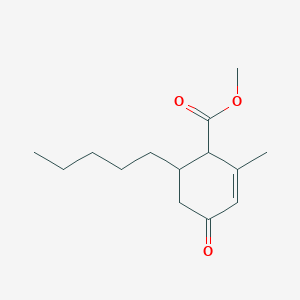

N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide" is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that contain fluorophenyl and thiazole moieties, which are often explored for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related fluorine-substituted thiazole compounds is well-documented. For instance, the synthesis of thiazole-4-carboxamide adenine dinucleotide analogues containing a fluorine atom has been achieved through a series of reactions starting from fluorinated nucleosides and protected thiazofurin intermediates . These methods typically involve the use of phosphorylation, coupling reactions, and deprotection steps to obtain the desired products. Although the exact synthesis of "N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide" is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) . The detailed structure elucidation process involves analyzing NMR spectra, comparing possible structures, and employing additional NMR experiments like HMBC. Predicted (13)C NMR shifts can be particularly useful for confirming the structure of complex molecules .

Chemical Reactions Analysis

The chemical reactions involving thiazole compounds often lead to the formation of products with significant biological activities. For example, the synthesis of nonhydrolyzable analogues of thiazole-4-carboxamide and benzamide adenine dinucleotide containing a fluorine atom has been shown to result in compounds with inosine monophosphate dehydrogenase inhibitory activity and the ability to induce differentiation in leukemia cells . These reactions are crucial for the development of potential therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by the presence of fluorine atoms and the specific substituents on the thiazole ring. For instance, the temperature-dependent polymorphism observed in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide demonstrates how subtle changes in molecular interactions can lead to different crystal packing arrangements . The intermolecular interactions, such as hydrogen bonding, are key factors determining the physical state and stability of these compounds.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, under the study name SB-649868, is primarily investigated for its pharmacokinetics and metabolism in humans. It is a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. After administration, it is almost completely eliminated over a nine-day period, mainly through fecal excretion. The compound undergoes extensive metabolism, with oxidation of the benzofuran ring being a principal route, leading to various metabolites including a unique hemiaminal metabolite, M98, and a benzofuran ring-opened carboxylic acid M25 (Renzulli et al., 2011).

Synthesis and Anticancer Activity

Another facet of research focuses on the synthesis of novel derivatives containing N4-(4-fluorophenyl)-N2-substitured-benzo[d]thiazole-2,4-dicarboxamides, showing potential anticancer activity. These compounds were synthesized via a multistep reaction protocol with excellent yields and screened for anticancer activity against A-549 and Du-145 cancer cell lines. Preliminary bioassays suggest that most compounds exhibit anti-proliferation effects with varying degrees, highlighting the importance of electron-donating groups in enhancing anticancer activity (Gaikwad et al., 2019).

Biological Imaging and Fluorescence Studies

Further, the compound has been studied as part of a derivative series for its potential in biological imaging and fluorescence studies. For instance, carbon dots with high fluorescence quantum yield were analyzed, with findings indicating that organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) are the main ingredients and fluorescence origins of N,S-CDs, suggesting their application in expanding fluorescence-based applications (Shi et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c1-11-2-4-12(5-3-11)17-20-15(10-22-17)16(21)19-14-8-6-13(18)7-9-14/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEPNRTVLMCXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543354.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2543356.png)

![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)

![4-[(4-Oxoquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)

![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)